molecular formula C21H12N2O3S B6083107 (Z)-3-(4-hydroxyphenyl)-2-[4-(1-oxoisochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

(Z)-3-(4-hydroxyphenyl)-2-[4-(1-oxoisochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B6083107
M. Wt: 372.4 g/mol
InChI Key: VZOFROLMBLULHT-DHDCSXOGSA-N
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Description

(Z)-3-(4-hydroxyphenyl)-2-[4-(1-oxoisochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a complex structure with multiple functional groups, including a hydroxyphenyl group, an isochromenone moiety, a thiazole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-hydroxyphenyl)-2-[4-(1-oxoisochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isochromenone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The hydroxyphenyl group and the isochromenone-thiazole intermediate can be coupled using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

    Nitrile Introduction: The nitrile group can be introduced through nucleophilic substitution reactions using cyanide sources.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogenation with palladium on carbon.

    Substitution: Halogens, nitrating agents.

Major Products

    Oxidation: Quinones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural complexity.

    Antimicrobial Activity: The thiazole ring is known for its antimicrobial properties.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Cancer Research: Potential anticancer activity due to its ability to interact with biological targets.

Industry

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (Z)-3-(4-hydroxyphenyl)-2-[4-(1-oxoisochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. In medicinal applications, it may interact with cellular receptors or DNA, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(4-hydroxyphenyl)-2-[4-(1-oxoisochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile: can be compared with other heterocyclic compounds such as:

Uniqueness

  • The unique combination of functional groups in this compound provides it with distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(Z)-3-(4-hydroxyphenyl)-2-[4-(1-oxoisochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O3S/c22-11-15(9-13-5-7-16(24)8-6-13)20-23-18(12-27-20)19-10-14-3-1-2-4-17(14)21(25)26-19/h1-10,12,24H/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOFROLMBLULHT-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(OC2=O)C3=CSC(=N3)C(=CC4=CC=C(C=C4)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(OC2=O)C3=CSC(=N3)/C(=C\C4=CC=C(C=C4)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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